1,2-Dibutyltetrahydropyridazine-3,6-dione
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Overview
Description
1,2-Dibutyltetrahydropyridazine-3,6-dione is a heterocyclic compound with a six-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is part of the pyridazine family and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibutyltetrahydropyridazine-3,6-dione can be synthesized through the reaction of cis-butenedioic acid with hydrazine in an aqueous medium. The reaction is typically catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P. The reaction conditions involve a temperature of 95°C and a reaction time of 2-4 hours . Another method involves the condensation of 2,5-furandione with hydrazine in DMF or alcohol, followed by intramolecular dehydration of the intermediate cis-butenedioic acid monohydrazide in the presence of concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often employs solid ion-exchange resins as catalysts due to their high selectivity, ease of separation from reaction products, and reusability. The use of these catalysts also prevents corrosion of industrial equipment .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibutyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo substitution reactions with electrophiles to form substituted pyridazines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sulfuric acid, and ion-exchange resins. The reactions typically occur under mild to moderate temperatures and in aqueous or alcoholic media .
Major Products
The major products formed from these reactions include various substituted pyridazines and dihydropyridazine derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
1,2-Dibutyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dibutyltetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound forms adsorption complexes with fixed polymer-bound sulfonate ions and counterions of the cation exchanger. This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Dibutyltetrahydropyridazine-3,6-dione include:
1,2-Dihydropyridazine-3,6-dione: Known for its use as a herbicide and plant growth stimulator.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Used in the synthesis of coordination polymers and as an electron-deficient diene in Diels-Alder reactions.
3,6-Dithienyl-1,2,4,5-tetrazine: Applied in the creation of photo- and electroactive materials.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with ion-exchange resins makes it particularly valuable in industrial applications .
Properties
CAS No. |
96396-16-6 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1,2-dibutyldiazinane-3,6-dione |
InChI |
InChI=1S/C12H22N2O2/c1-3-5-9-13-11(15)7-8-12(16)14(13)10-6-4-2/h3-10H2,1-2H3 |
InChI Key |
HRHLLCJJMPUHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CCC(=O)N1CCCC |
Origin of Product |
United States |
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